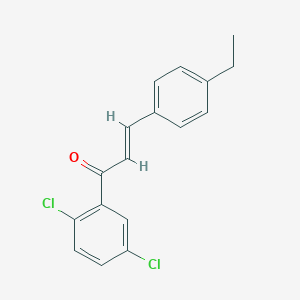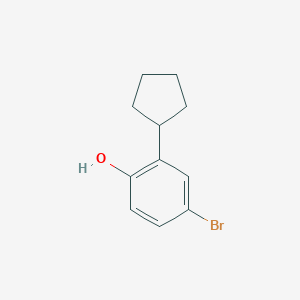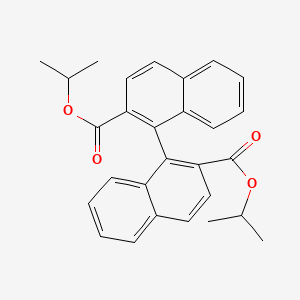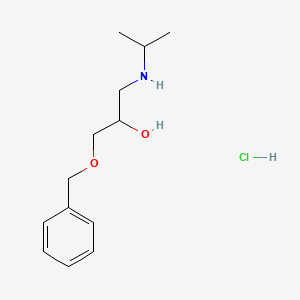
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms on one phenyl ring and an ethyl group on the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,5-dichlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or dihydroxy derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide, sodium ethoxide, or other nucleophiles.
Major Products:
Oxidation: Epoxides, dihydroxy derivatives.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various chalcone derivatives with potential biological activities.
Biology and Medicine:
Antimicrobial Agents: Some derivatives of this compound have shown promising antimicrobial properties against various bacterial and fungal strains.
Anticancer Agents: Research has indicated that certain derivatives may possess anticancer properties by inducing apoptosis in cancer cells.
Industry:
Dye Intermediates: The compound can be used in the synthesis of dyes and pigments.
Polymer Additives: It can be used as an additive in polymer formulations to enhance properties such as UV stability and color.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one and its derivatives involves interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways. In the case of anticancer activity, the compound may induce apoptosis by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
- (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- (2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Comparison:
- Structural Differences: The position and type of substituents on the phenyl rings can vary, leading to differences in chemical and biological properties.
- Unique Properties: (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O/c1-2-12-3-5-13(6-4-12)7-10-17(20)15-11-14(18)8-9-16(15)19/h3-11H,2H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUJTXVVABIJDV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)








![4-Chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B3144809.png)



